Doxifluridine-d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Doxifluridine-d2: is a deuterium-labeled derivative of doxifluridine, a second-generation nucleoside analog prodrug. It is primarily used in scientific research as a tracer for quantitation during the drug development process. Doxifluridine itself is a thymidine phosphorylase activator and is used as a cytostatic agent in chemotherapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of doxifluridine-d2 involves the incorporation of deuterium into the doxifluridine molecule. This is typically achieved through the reaction of a deuterated ribose derivative with 5-fluorouracil in the presence of a Lewis acid, such as trimethylsilyltrifluoromethanesulphonate or tin tetrachloride, in an inert organic solvent at low temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and reduced formation of impurities. The reaction conditions are carefully controlled to ensure the incorporation of deuterium and the stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Doxifluridine-d2 undergoes various chemical reactions, including:

Oxidation: Conversion to 5-fluorouracil through enzymatic oxidation.

Reduction: Reduction of the fluorine atom to form non-fluorinated derivatives.

Substitution: Nucleophilic substitution reactions at the fluorine atom.

Common Reagents and Conditions:

Oxidation: Enzymes such as thymidine phosphorylase or pyrimidine nucleoside phosphorylase.

Reduction: Reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 5-fluorouracil.

Reduction: Non-fluorinated uridine derivatives.

Substitution: Various substituted uridine derivatives.

Applications De Recherche Scientifique

Chemistry: Doxifluridine-d2 is used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and quantify reaction intermediates.

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of doxifluridine and its metabolites. It helps in understanding the drug’s behavior in biological systems.

Medicine: this compound is used in preclinical studies to evaluate the efficacy and safety of doxifluridine-based therapies. It is also used in clinical trials to monitor drug levels and metabolic profiles in patients.

Industry: In the pharmaceutical industry, this compound is used in the development and optimization of doxifluridine formulations. It helps in improving the drug’s bioavailability and reducing side effects .

Mécanisme D'action

Doxifluridine-d2, like doxifluridine, is metabolized within cells by thymidine phosphorylase or pyrimidine nucleoside phosphorylase to produce 5-fluorouracil. 5-fluorouracil inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. This leads to cell death, particularly in rapidly dividing cancer cells .

Comparaison Avec Des Composés Similaires

5-Fluorouracil: The active metabolite of doxifluridine.

Capecitabine: Another prodrug of 5-fluorouracil.

Tegafur: A prodrug that is metabolized to 5-fluorouracil.

Uniqueness: Doxifluridine-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and research .

Propriétés

Formule moléculaire |

C9H11FN2O5 |

|---|---|

Poids moléculaire |

248.20 g/mol |

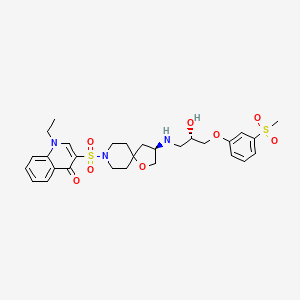

Nom IUPAC |

1-[(2R,3R,4S,5R)-5-(dideuteriomethyl)-3,4-dihydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1/i1D2 |

Clé InChI |

ZWAOHEXOSAUJHY-WSRWZZNSSA-N |

SMILES isomérique |

[2H]C([2H])[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O |

SMILES canonique |

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)

![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)

![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)

![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)